molecular formula C17H13ClFNO3 B608356 SEC inhibitor KL-2

SEC inhibitor KL-2

Cat. No. B608356
M. Wt: 333.7 g/mol
InChI Key: FKGPCOZLGSAHRR-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SEC inhibitor KL-2, also known as KL-2, is a peptidomimetic lead compound . It is a potent and selective super elongation complex (SEC) inhibitor . It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb, resulting in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation . This compound exhibits a dose-dependent inhibitory effect on AFF4-CCNT1 interaction with a Ki of 1.50 μM .


Molecular Structure Analysis

The molecular weight of this compound is 333.74 . Its molecular formula is C17H13ClFNO3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a light yellow to yellow color . It is soluble in DMSO at a concentration of 83.33 mg/mL .

Scientific Research Applications

  • Cancer Therapy

    KL-2, along with its structural homolog KL-1, has been identified as a disruptor of the interaction between the SEC scaffolding protein AFF4 and P-TEFb. This leads to impaired release of Pol II from promoter-proximal pause sites and a reduced rate of processive transcription elongation. SEC inhibition by KL-2 downregulates MYC and MYC-dependent transcriptional programs in mammalian cells and delays tumor progression in a mouse xenograft model of MYC-driven cancer, suggesting potential applications in cancer therapy (Liang et al., 2018).

  • Diffuse Intrinsic Pontine Glioma (DIPG) Treatment

    In the context of DIPG, a highly aggressive brain stem tumor, KL-1, a molecule similar to KL-2, has shown therapeutic potential. The treatment increased promoter-proximal pausing of Pol II and reduced transcription elongation, leading to downregulated cell cycle, transcription, and DNA repair genes. This treatment decreased cell growth and increased apoptosis in H3K27M-mutant DIPG cells, and prolonged survival in a xenograft model. These findings suggest the SEC disruption by KL-1 and potentially KL-2 could be a novel therapeutic strategy for H3K27M-mutant DIPG (Katagi et al., 2020).

  • Other SEC Inhibitors

    While the focus is on KL-2, it's important to note the broader context of SEC inhibitors in scientific research. Other studies have explored different SEC inhibitors and their potential applications, ranging from analyzing their binding properties to studying their effects on various cellular processes (Kounnas et al., 1996), (Whang et al., 2022).

Mechanism of Action

SEC inhibitor KL-2 works by disrupting the interaction between the SEC scaffolding protein AFF4 and P-TEFb . This disruption results in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .

Safety and Hazards

SEC inhibitor KL-2 should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGPCOZLGSAHRR-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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